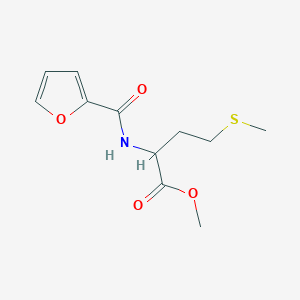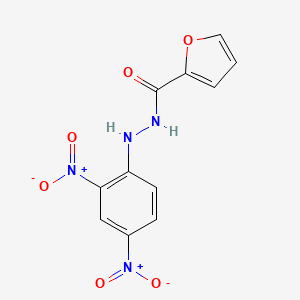![molecular formula C14H18N2O2 B3842464 N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B3842464.png)
N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide
Overview
Description
N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide, commonly known as CHC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. CHC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C16H20N2O3.
Mechanism of Action
The mechanism of action of CHC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes such as cell proliferation, inflammation, and apoptosis. CHC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. CHC has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CHC has been shown to exhibit various biochemical and physiological effects in different experimental models. In vitro studies have shown that CHC inhibits the proliferation of cancer cells and induces apoptosis, suggesting that it has potential as an anti-cancer agent. In vivo studies have shown that CHC exhibits anti-inflammatory effects and reduces tumor growth in animal models, further supporting its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of CHC is its relatively low toxicity, which makes it a safe compound to work with in laboratory experiments. CHC is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one of the main limitations of CHC is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the study of CHC. One area of interest is the development of new drugs based on CHC for the treatment of cancer and other inflammatory diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of CHC. Additionally, the potential applications of CHC in the field of material science and agriculture warrant further investigation.
Scientific Research Applications
CHC has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, CHC has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. In the field of agriculture, CHC has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In the field of material science, CHC has been studied for its potential applications in the development of new materials with unique properties.
properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-13(11-7-3-1-4-8-11)16-18-14(17)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQJFTSCAPTSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C(/C2=CC=CC=C2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




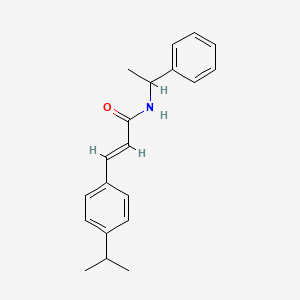
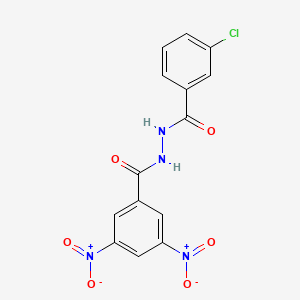
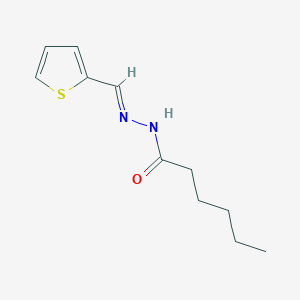
![N'-[1-(2-chlorophenyl)ethylidene]isonicotinohydrazide](/img/structure/B3842417.png)
![N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842424.png)
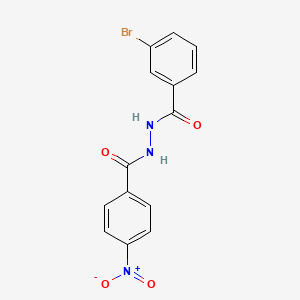
![N'-[4-(heptyloxy)benzylidene]isonicotinohydrazide](/img/structure/B3842434.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3842441.png)
![N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842472.png)
